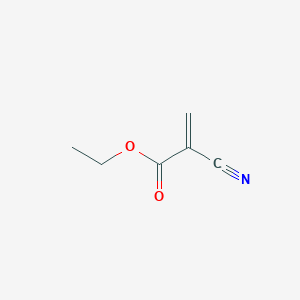

Ethyl 2-cyanoacrylate

Vue d'ensemble

Description

TCS-OX2-29 est un antagoniste puissant et sélectif du sous-type de récepteur de l'orexine OX2. C'était le premier antagoniste non peptidique développé qui est sélectif pour le sous-type de récepteur de l'orexine OX2, avec une IC50 de 40 nanomolaires et une sélectivité d'environ 250 fois pour OX2 par rapport aux récepteurs OX1 . Les antagonistes de l'orexine devraient être utiles pour le traitement de l'insomnie, les antagonistes sélectifs du sous-type tels que le TCS-OX2-29 offrant potentiellement une spécificité d'action plus élevée par rapport aux antagonistes non sélectifs de l'orexine .

Méthodes De Préparation

La synthèse du TCS-OX2-29 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend un motif 6,7-diméthoxy-3,4-dihydroisoquinoléine. La voie de synthèse implique généralement les étapes suivantes:

Formation du noyau isoquinoléine : Le noyau isoquinoléine est synthétisé par une série de réactions, y compris la réduction d'un groupe nitro en amine, suivie d'une cyclisation.

Introduction du groupe pyridinylméthylamino : Le groupe pyridinylméthylamino est introduit par une réaction de substitution nucléophile.

Couplage final et purification : La dernière étape consiste à coupler le noyau isoquinoléine au groupe pyridinylméthylamino, suivi d'une purification pour obtenir le produit final.

Analyse Des Réactions Chimiques

TCS-OX2-29 subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier pour introduire différents substituants sur le noyau isoquinoléine.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme l'azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

TCS-OX2-29 a plusieurs applications de recherche scientifique, notamment:

Chimie : Il est utilisé comme composé outil pour étudier le sous-type de récepteur de l'orexine OX2 et son rôle dans divers processus physiologiques.

Biologie : Le composé est utilisé pour étudier le rôle des récepteurs de l'orexine dans la régulation du sommeil et d'autres fonctions biologiques.

Médecine : TCS-OX2-29 est étudié pour ses applications thérapeutiques potentielles dans le traitement de l'insomnie et d'autres troubles du sommeil.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les récepteurs de l'orexine.

Mécanisme d'action

TCS-OX2-29 exerce ses effets en se liant sélectivement au sous-type de récepteur de l'orexine OX2, inhibant la liaison de l'orexine A et de l'orexine B. Cette inhibition empêche l'activation des voies de signalisation en aval, y compris l'accumulation de l'inositol trisphosphate et la phosphorylation des kinases régulées par le signal extracellulaire 1 et 2. Les cibles moléculaires impliquées dans ce mécanisme comprennent le sous-type de récepteur de l'orexine OX2 et les protéines de signalisation associées .

Applications De Recherche Scientifique

Surgical Adhesive

ECA is widely used as a surgical adhesive due to its ability to bond tissues quickly and effectively. It has been particularly beneficial in cardiovascular and thoracic surgeries where traditional sutures may not be feasible.

- Case Study : A study involving 144 Sprague-Dawley rats investigated the histopathological effects of ECA when used to close lesions in myocardial, ascending aorta, lung, and abdominal aorta tissues. The results indicated no significant histopathological differences between ECA-applied tissues and those closed with sutures, suggesting that ECA can be an effective alternative for tissue repair .

Hemostasis

ECA has demonstrated efficacy in controlling hemorrhage that cannot be managed by conventional methods. Its rapid polymerization upon contact with moisture allows for immediate sealing of bleeding sites.

- Case Study : Research on a modified ECA aerosol spray showed promising results in achieving short-term hemostatic control during surgical procedures, indicating its potential as a quick-response adhesive in emergency situations .

Tissue Engineering

ECA's properties make it suitable for use in tissue engineering applications, particularly in creating scaffolds for cell growth and tissue regeneration.

- Application : ECA can be utilized in the formulation of polyelectrolyte multilayers (PEMs), which serve as drug delivery carriers. These PEMs can enhance the release profiles of therapeutic agents while ensuring biocompatibility with human tissues .

Antibacterial Properties

ECA exhibits antibacterial effects, making it useful in preventing infections post-surgery.

- Research Findings : Studies have shown that ECA is not contaminated during repeated uses and demonstrates antibacterial activity against common pathogens associated with surgical site infections . This property reinforces its application as a safe adhesive in clinical settings.

Forensic Science

In forensic science, ECA is employed for developing fingerprints on various surfaces due to its fuming properties.

- Application : The fuming method using ECA allows for the visualization of latent fingerprints, which can be crucial in criminal investigations .

Comparative Data Table

Mécanisme D'action

TCS-OX2-29 exerts its effects by selectively binding to the orexin receptor subtype OX2, inhibiting the binding of orexin A and orexin B. This inhibition prevents the activation of downstream signaling pathways, including the accumulation of inositol trisphosphate and phosphorylation of extracellular signal-regulated kinases 1 and 2. The molecular targets involved in this mechanism include the orexin receptor subtype OX2 and associated signaling proteins .

Comparaison Avec Des Composés Similaires

TCS-OX2-29 est unique en raison de sa forte sélectivité pour le sous-type de récepteur de l'orexine OX2 par rapport aux autres antagonistes de l'orexine. Les composés similaires comprennent:

Almorexant : Un antagoniste non sélectif de l'orexine avec une sélectivité plus faible pour OX2 par rapport à OX1.

SB-674042 : Un autre antagoniste de l'orexine avec des profils de sélectivité différents.

Filorexant : Un composé avec des applications similaires mais une sélectivité et une puissance différentes.

TCS-OX2-29 se distingue par sa forte sélectivité et sa puissance, ce qui en fait un outil précieux pour étudier le sous-type de récepteur de l'orexine OX2 et son rôle dans divers processus physiologiques.

Activité Biologique

Ethyl 2-cyanoacrylate (ECA) is a fast-acting adhesive widely used in medical applications, particularly as a tissue adhesive in surgical settings. Its biological activity encompasses a range of effects, including cytotoxicity, antibacterial properties, and its influence on wound healing and tissue response. This article delves into the biological activity of ECA, supported by data tables, case studies, and detailed research findings.

Cytotoxicity Assessment

Cytotoxicity is a critical factor in evaluating the safety of ECA for medical applications. Several studies have examined the effects of ECA on various cell types.

In Vitro Studies

One study employed L929 mouse fibroblast cells to assess cytotoxicity through an elution test system. The results indicated that ECA exhibited cytotoxic effects at higher concentrations, with a tenfold dilution leading to approximately 10% cell death. However, when a larger number of cells were used, the proliferation rate overcame the cytotoxic effects, indicating that ECA can be tolerated at lower concentrations in practical applications .

Table 1: Cytotoxicity Results of this compound

| Concentration | Cell Viability (%) |

|---|---|

| Undiluted | 90 |

| 1:10 Dilution | 80 |

| 1:100 Dilution | 90 |

Antibacterial Activity

ECA has demonstrated significant antibacterial properties against various pathogens commonly associated with surgical site infections.

In Vitro Antimicrobial Studies

Research has shown that ECA exhibits bacteriostatic activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. In contrast, no inhibition was observed against Pseudomonas aeruginosa. The size of inhibition halos was statistically significant when compared to controls .

Table 2: Antibacterial Activity of this compound

| Bacteria | Inhibition Halo (mm) | Statistical Significance |

|---|---|---|

| Staphylococcus aureus | 3.02 ± 0.43 | p < 0.0001 |

| Escherichia coli | 2.38 ± 0.14 | p < 0.0001 |

| Klebsiella pneumoniae | 1.84 ± 0.08 | p < 0.0001 |

| Pseudomonas aeruginosa | No inhibition | NA |

Tissue Response and Healing

ECA's role in promoting tissue healing has been explored through various animal studies.

Case Study: Bone Healing in Rats

In a study involving rats with induced fractures, ECA was compared to butyl-2-cyanoacrylate regarding its effectiveness in promoting bone healing. The results indicated that bones treated with ECA exhibited greater maximum load and yield point strength compared to controls, suggesting enhanced mechanical stability during the healing process . Histological analysis showed no adverse effects on local osteoblastic activity, supporting its use as a safe adhesive in orthopedic procedures.

Table 3: Mechanical Properties of Bone Treated with this compound

| Treatment Type | Maximum Load (N) | Yield Point Strength (N/mm²) |

|---|---|---|

| Ethyl-2-cyanoacrylate | Higher than control | Higher than control |

| Control | Baseline values | Baseline values |

Histopathological Effects

The histopathological impact of ECA on tissues has also been investigated. In an experimental study involving Sprague-Dawley rats, tissues such as myocardium and lung were examined for histological changes post-application of ECA. The findings revealed minimal inflammatory response and no significant histopathological changes compared to control groups, indicating that ECA is biocompatible when used as a tissue adhesive .

Propriétés

IUPAC Name |

ethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJXOREULPLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-30-5 | |

| Record name | Poly(ethyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025279 | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

82.78 °C (closed cup), 75 °C c.c. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.040 at 20 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, liquid | |

CAS No. |

7085-85-0, 25067-30-5 | |

| Record name | Ethyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyacrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G95FOH7SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-20 to -25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.